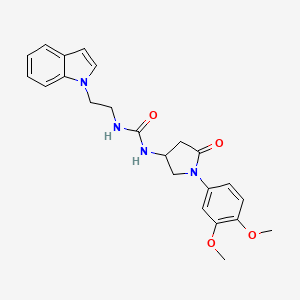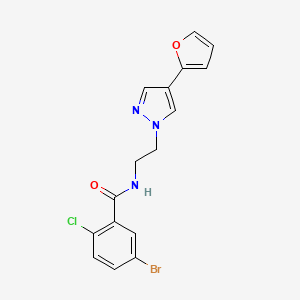
2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide, also known as CP-94,253, is a selective antagonist of the kappa opioid receptor. It was first synthesized in the 1990s and has since been used in various scientific research applications.
科学的研究の応用
Chemical Synthesis and Characterization
Research on similar acetamide derivatives demonstrates a broad interest in the synthesis, characterization, and application of these compounds in various scientific domains. For instance, compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been studied for their crystal structures and potential anticonvulsant activities, highlighting the importance of structural analysis in understanding the biological activities of such molecules (Camerman et al., 2005). Similarly, the synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine through the treatment of methyl esters with aqueous NH4OH demonstrates the chemical versatility and potential for modification of acetamide derivatives (Shishkin et al., 2012).
Pharmacological Applications
In pharmacology, the study of acetamide derivatives extends to their potential therapeutic uses. For example, the synthesis and evaluation of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides have been explored for their selectivity towards muscarinic M(3) receptors, with implications for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000). This research underscores the potential of acetamide derivatives in developing targeted therapeutic agents.
Environmental and Toxicological Studies
The environmental impact and toxicological profiles of acetamide compounds, particularly as herbicides and their metabolites, have been the subject of extensive study. Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes reveal insights into the bioactivation and potential toxicity of these compounds, suggesting a complex metabolic activation pathway leading to carcinogenic products (Coleman et al., 2000). Such studies are crucial for understanding the environmental and health implications of acetamide derivatives and related compounds.
特性
IUPAC Name |
2-cyclopentylsulfanyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-12(15,9-16-2)8-13-11(14)7-17-10-5-3-4-6-10/h10,15H,3-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAIGGOKGVVRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1CCCC1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

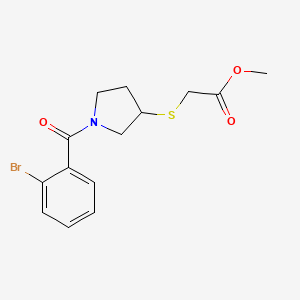
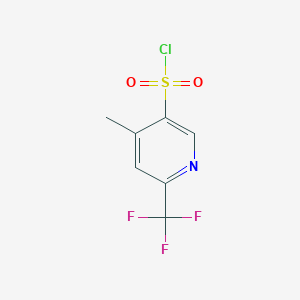
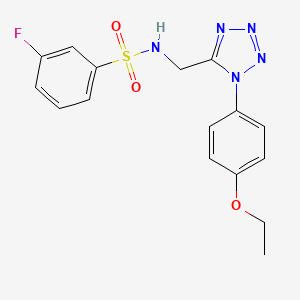
![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)
![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)
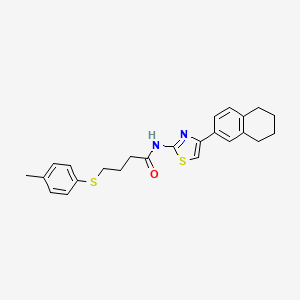
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile](/img/structure/B2995003.png)

![2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one](/img/structure/B2995005.png)

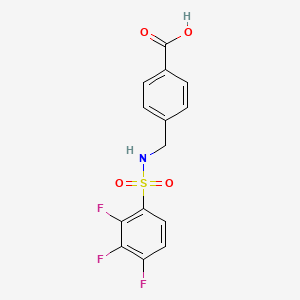
![2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2995008.png)
